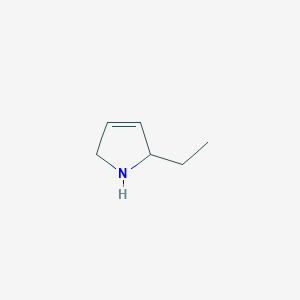

2-Ethyl-2,5-dihydro-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPIIUYHGIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 2,5 Dihydro 1h Pyrrole and Analogs

Classical and Contemporary Synthesis Routes for Dihydro-1H-pyrroles

The construction of the dihydro-1H-pyrrole ring system can be achieved through several strategic approaches. These include multi-component reactions that efficiently build molecular complexity in a single step and cyclization reactions that form the heterocyclic ring from a linear precursor.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the reactants. orientjchem.org These reactions are advantageous due to their operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds from simple starting materials. orientjchem.org

A straightforward and environmentally friendly approach to synthesizing 2,5-dihydro-1H-pyrrole-2-carboxylates involves the two-component condensation of ethyl pyruvate (B1213749) and aniline (B41778) derivatives. researchgate.net This method is notable for proceeding under catalyst-free and solvent-free conditions, offering high atom economy and good product yields in short reaction times. researchgate.net The reaction mechanism likely involves the formation of an imine from the condensation of the aniline and ethyl pyruvate, followed by a self-condensation reaction of the resulting enamine/imine tautomers and subsequent intramolecular cyclization to yield the dihydro-1H-pyrrole ring. One study found that reacting ethyl pyruvate with p-toluidine (B81030) resulted in a self-condensation product, forming a γ-lactam derivative. nih.gov

Table 1: Examples of Two-Component Synthesis of Dihydropyrrole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Ethyl Pyruvate | Aniline Derivatives | Catalyst-free, Solvent-free | 2,5-dihydro-1H-pyrrole-2-carboxylates | High atom economy, short reaction times, good yields. researchgate.net |

| Ethyl Pyruvate | p-Toluidine | Not specified | γ-Lactam derivative | Self-condensation reaction observed. nih.gov |

A versatile three-component reaction for the synthesis of N-substituted 2,5-dihydropyrrole derivatives involves the combination of arylamines, dialkyl acetylenedicarboxylates, and phenacyl bromide. researchgate.netresearchgate.net This reaction is often facilitated by reagents such as triphenylphosphine (B44618) and triethylamine. researchgate.net The proposed mechanism suggests an initial Michael addition of the arylamine to the dialkyl acetylenedicarboxylate (B1228247) to form an enamine intermediate. This is followed by a nucleophilic attack on phenacyl bromide and subsequent cyclization to afford the polysubstituted dihydropyrrole. rsc.org Iron(III) chloride can also catalyze this transformation. rsc.org

Table 2: Three-Component Synthesis of Dihydropyrrole Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Product Type |

|---|---|---|---|---|

| Arylamines | Dialkyl Acetylenedicarboxylates | Phenacyl Bromide | Triphenylphosphine/Triethylamine | N-substituted 2,5-dihydropyrroles. researchgate.netresearchgate.net |

| Amines | Dialkyl Acetylenedicarboxylates | Phenacyl Bromide | FeCl₃ | 1,2,3,5-Tetrasubstituted pyrroles (after aromatization). rsc.org |

Highly functionalized dihydro-1H-pyrrole derivatives can be synthesized through a four-component reaction. One such example involves the reaction of diethyl acetylenedicarboxylate, aromatic amines, and phenylglyoxal (B86788) monohydrate. researchgate.net This reaction, often catalyzed by molecular iodine, proceeds in ethanol (B145695) at room temperature. researchgate.net The proposed mechanism involves the formation of an imine from the aromatic amine and phenylglyoxal monohydrate, which then undergoes a Mannich-type reaction and subsequent intramolecular cyclization. researchgate.netrsc.org Another catalyst-free four-component reaction for synthesizing polysubstituted pyrrole (B145914) derivatives utilizes 1,3-dicarbonyl compounds, arylglyoxals, a dialkyl acetylenedicarboxylate, and aromatic amines in refluxing ethanol. semanticscholar.org

Table 3: Four-Component Synthesis of Dihydropyrrole Derivatives

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product Type |

|---|---|---|---|---|---|

| Diethyl Acetylenedicarboxylate | Aromatic Amines | Phenylglyoxal Monohydrate | - | Iodine/Ethanol | Hexasubstituted dihydro-1H-pyrroles. researchgate.net |

| 1,3-Dicarbonyl Compounds | Arylglyoxals | Dialkyl Acetylenedicarboxylate | Aromatic Amines | Ethanol (reflux) | Polysubstituted pyrroles. semanticscholar.org |

Three-Component Reactions: Arylamines, Dialkyl Acetylenedicarboxylates, and Phenacyl Bromide

Cyclization Reactions

Cyclization reactions represent a fundamental strategy for the synthesis of heterocyclic compounds, including dihydro-1H-pyrroles. These reactions involve the formation of a cyclic structure from an open-chain precursor through the creation of one or more new bonds.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic olefins, including 2,5-dihydro-1H-pyrroles. carbogen-amcis.comrsc.org This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their functional group tolerance and high efficiency. acs.orgpsu.edu The synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid starting from N-Boc-diallylamine is a notable application of RCM. carbogen-amcis.comthieme-connect.com The RCM of diallylamine (B93489) derivatives is a convenient route to the corresponding Δ³-pyrroline (2,5-dihydro-1H-pyrrole). thieme-connect.com The reaction can be performed with low catalyst loadings, and recent advancements have explored continuous flow processes, which can significantly reduce reaction times and improve efficiency. rsc.orgresearchgate.net For instance, the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates has been achieved with a residence time of just one minute at 120 °C in a continuous flow setup using dimethyl carbonate as a green solvent. rsc.org

Table 4: Ruthenium-Catalyzed Ring-Closing Metathesis for Dihydropyrrole Synthesis

| Substrate | Catalyst | Conditions | Product | Key Findings |

|---|---|---|---|---|

| N-Boc-diallylamine | Ruthenium-based | Not specified | (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid | Efficient synthesis of chiral dihydropyrrole derivative. carbogen-amcis.comthieme-connect.com |

| Diene precursor for 2,5-dihydro-1H-pyrrole-3-carboxylates | Ruthenium catalyst M2 | Continuous flow, 120 °C, 1 min residence time | 2,5-dihydro-1H-pyrrole-3-carboxylates | Highly efficient, scalable, and environmentally friendly process. rsc.orgresearchgate.net |

1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides)

1,3-Dipolar cycloaddition is a powerful and widely utilized method for the construction of five-membered heterocyclic rings, including 2,5-dihydropyrroles. scribd.comwikipedia.org This reaction involves the concertedly proceeding reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. scribd.comwikipedia.org

A common strategy involves the in situ generation of azomethine ylides, which then react with a suitable dipolarophile. For instance, N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines have been synthesized through a 1,3-dipolar cycloaddition reaction of acetylenic dipolarophiles with azomethine ylide generated from N-(methoxymethyl)-N-(trimethylsilyl)benzylamine. rsc.org This approach highlights the versatility of the method in creating complex molecular architectures.

The reaction's stereoselectivity can often be controlled. In the asymmetric 1,3-dipolar cycloaddition of N-metalated azomethine ylides to methyl (S)-2-(p-tolylsulfinyl)acrylate, the stereochemical outcome was influenced by the choice of solvent (THF or MeCN) and reaction temperature, leading to optically pure 2,5-dihydro-1H-pyrroles after a desulfinylation step. figshare.com This demonstrates the potential for enantioselective synthesis of chiral dihydropyrroles.

Furthermore, a domino 1,3-dipolar cycloaddition/ring-opening/ring-cleavage sequence has been developed to synthesize trisubstituted pyrroles and chiral dihydropyrrole-3-carbaldehydes. rsc.orgrsc.org This methodology has been successfully applied to the asymmetric synthesis of enantioenriched trisubstituted-4,5-dihydro-1H-pyrrole-3-carbaldehydes with high efficiency. rsc.orgrsc.org

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| N-(methoxymethyl)-N-(trimethylsilyl)benzylamine | Acetylenic dipolarophiles | in situ generation | N-benzyl-2,5-dihydro-1H-pyrrole derivatives | rsc.org |

| N-metalated azomethine ylides | Methyl (S)-2-(p-tolylsulfinyl)acrylate | THF or MeCN, variable temp. | Optically pure 2,4,5-trisubstituted 2,5-dihydro-1H-pyrroles | figshare.com |

| Azomethine ylides | Ynones | AgOAc | Multi-substituted pyrroles | rsc.org |

| 4-methyl thiazolium salts | α,β-unsaturated aldehydes | Organocatalysts | Trisubstituted 1H-pyrrole-3-carbaldehydes | rsc.orgrsc.org |

Cyclization of Terminal Alkynes with 2-Azaallyls

An efficient, transition-metal-free cyclization reaction has been developed for the preparation of 1-pyrroline (B1209420) derivatives (isomers of dihydropyrroles) bearing various functional groups. This method involves the cyclization of terminal alkynes with 2-azaallyls, facilitated by the simple combination of a base and a solvent. researchgate.net This approach offers a straightforward route to functionalized pyrroline (B1223166) structures.

Intramolecular Cyclization Pathways (e.g., Mannich-type Reactions)

Intramolecular cyclization reactions provide another important avenue for the synthesis of 2,5-dihydropyrroles. Mannich-type reactions, in particular, have proven to be effective.

An iron(III)-catalyzed aza-Cope-Mannich cyclization of 2-hydroxy homopropargyl tosylamines has been shown to produce 3,5-dialkyl-2,5-dihydro-1H-pyrroles. rjptonline.org This process involves the generation of a γ-unsaturated iminium ion, a 2-azonia- researchgate.netresearchgate.net-sigmatropic rearrangement, and a subsequent intramolecular Mannich reaction. rjptonline.org

Furthermore, a redox-neutral intramolecular Mannich reaction of cyclic amines like pyrrolidine (B122466) with 2-formylaryl malonates has been reported. nih.gov This transformation proceeds through the concurrent oxidative functionalization of the amine's α-C-H bond and reductive N-alkylation, involving azomethine ylides as key intermediates. nih.gov

A Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls has also been developed, yielding a variety of highly functionalized 2,5-dihydropyrroles. rsc.org

| Starting Material(s) | Catalyst/Reagent(s) | Reaction Type | Product Type | Reference |

| 2-hydroxy homopropargyl tosylamines | Iron(III) salts | Aza-Cope-Mannich cyclization | 3,5-dialkyl-2,5-dihydro-1H-pyrroles | rjptonline.org |

| Cyclic amines (e.g., pyrrolidine), 2-formylaryl malonates | None (redox-neutral) | Intramolecular redox-Mannich | Functionalized dihydropyrrole derivatives | nih.gov |

| 7-alkynylcycloheptatrienes, carbonyls | Lewis acid | Intramolecular cyclization | Highly functionalized 2,5-dihydropyrroles | rsc.org |

Reductive Approaches

Reductive methods offer a distinct strategy for accessing 2,5-dihydropyrroles, often starting from the corresponding aromatic pyrrole ring.

Birch Reduction of Electron-Deficient Pyrroles

The Birch reduction is a well-established method for the partial reduction of aromatic systems. While the high electron density of the pyrrole ring generally inhibits the initial electron addition required for a Birch reaction, the presence of electron-withdrawing groups facilitates this process. beilstein-journals.org The partial reduction of electron-deficient pyrroles using either Birch conditions (Li/NH₃) or ammonia-free conditions (Li/di-tert-butyl biphenyl) allows for the formation of 3-pyrroline (B95000) (2,5-dihydropyrrole) compounds in good yields. nih.govspringernature.com This methodology has been instrumental in the synthesis of several complex natural products. nih.govspringernature.com The procedure involves the formation of a reducing solution, partial reduction of the pyrrole, and subsequent quenching of the resulting anion/dianion with a protonating agent or an electrophile like an aldehyde. nih.gov The choice of activating group on the pyrrole is crucial for both stability under the reaction conditions and ease of subsequent deprotection. rsc.org

TiCl₄/Zn-Promoted Reductive Cyclization

Low-valent titanium reagents, such as those generated from a TiCl₄/Zn system, can promote reductive cyclization reactions to form heterocyclic compounds. A facile synthetic method using a low-valent titanium reagent (TiCl₄/Zn system) has been described for the reductive cyclization of 2-nitrobenzamides to produce quinazoline-2,4-diones, showcasing the utility of this reagent system in cyclization reactions. researchgate.net While this specific example leads to a different heterocyclic system, the principle of TiCl₄/Zn-promoted reductive cyclization is a known strategy in heterocyclic synthesis. nii.ac.jpsapub.org For instance, this system is used in McMurry couplings, which involve the deoxygenative coupling of carbonyl compounds to form alkenes. thieme-connect.de

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of organic molecules, including heterocyclic compounds. d-nb.info This methodology involves attaching a starting material to an insoluble solid support, carrying out a series of reactions, and then cleaving the final product from the support. d-nb.info

A versatile combinatorial approach has been developed for the synthesis of 2,5-dihydro-1H-pyrroles on a solid phase. acs.org This strategy utilizes a polystyrene-supported selenium resin and involves a sequence of reactions including electrophilic addition, dehydrohalogenation, and 1,3-dipolar cycloaddition. The advantages of this method include a straightforward synthetic sequence, the stability of the supported selenium species, and high purities of the final products. acs.org The ease of workup makes this approach particularly suitable for the creation of parallel libraries of 2,5-dihydropyrrole derivatives. acs.org

Utilizing Supported Selenium Resins for Dihydro-1H-pyrrole Preparation

A notable development in the synthesis of 2,5-dihydro-1H-pyrroles involves the use of solid-phase chemistry, specifically employing a supported selenium resin. acs.org This method offers a streamlined and efficient pathway to a variety of substituted 2,5-dihydro-1H-pyrroles. acs.org

The general strategy begins with a resin-bound 2,3,5-trisubstituted pyrrolidine. This is achieved through the electrophilic addition of an α,β-unsaturated ester to a resin-bound starting material, followed by dehydrohalogenation and a 1,3-dipolar cycloaddition. acs.org The resulting pyrrolidine, attached to the solid support, is then N-acylated. acs.org The crucial step involves the oxidation of the selenium moiety to a selenoxide, which then undergoes a spontaneous syn-elimination to release the desired 2,5-dihydro-1H-pyrrole from the resin. acs.org This oxidation is typically accomplished using an excess of 30% hydrogen peroxide. acs.org

One of the primary advantages of this solid-phase approach is the simplification of the purification process, as the excess reagents and byproducts are easily washed away from the resin-bound product. acs.orgresearchgate.net The stability of the supported selenium species and the high purity of the final products are also significant benefits. acs.org This methodology has been successfully applied to generate libraries of 2,5-dihydro-1H-pyrroles with moderate to good yields. acs.org

| Starting Material | Reagents and Conditions | Product | Yield |

| Resin-bound 2,3,5-trisubstituted pyrrolidine | 1. Acyl chloride, triethylamine, CH2Cl2, rt, 24h; 2. 30% H2O2, THF, rt, 1h | Substituted 2,5-dihydro-1H-pyrroles | Moderate to Good |

Advanced Catalysis and Reaction Conditions

The evolution of synthetic methodologies for 2,5-dihydro-1H-pyrroles has been marked by the exploration of advanced catalytic systems and reaction conditions designed to improve efficiency, selectivity, and environmental compatibility.

Catalyst-Free Methodologies

In a significant stride towards greener chemical processes, catalyst-free and solvent-free methods for the synthesis of 2,5-dihydro-1H-pyrrole derivatives have been developed. researchgate.net One such approach involves the two-component condensation reaction of ethyl pyruvate and aniline derivatives. researchgate.net This reaction, when heated, proceeds to give good yields of the corresponding 2,5-dihydro-1H-pyrrole-2-carboxylates. researchgate.net The simplicity of the procedure, high atom economy, and the absence of both a catalyst and a solvent make this an environmentally benign and efficient method. researchgate.net

Another catalyst-free approach involves a one-pot, four-component reaction of phenyl glyoxal (B1671930) monohydrate or ethyl glyoxalate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, and amines in ethanol at reflux temperature. orientjchem.orgorientjchem.org This method yields penta-substituted pyrrole and dihydro-1H-pyrrole derivatives through a sequence of Knoevenagel condensation and intramolecular cyclization. orientjchem.orgorientjchem.org

| Reactants | Conditions | Product Type | Key Features |

| Ethyl pyruvate, Aniline derivatives | Heating (80°C), Solvent-free | 2,5-dihydro-1H-pyrrole-2-carboxylates | Catalyst-free, High atom economy, Good yields researchgate.net |

| Phenyl glyoxal monohydrate/ethyl glyoxalate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, Amines | Ethanol, Reflux | Penta-substituted pyrrole and dihydro-1H-pyrrole derivatives | Catalyst-free, One-pot, Four-component orientjchem.orgorientjchem.org |

Molecular Iodine Catalysis

Molecular iodine has emerged as a mild, inexpensive, and efficient catalyst for various organic transformations, including the synthesis of dihydro-1H-pyrrole derivatives. researchgate.netacs.org It can be utilized in multicomponent reactions, where three or more reactants combine in a single pot to form the desired product, thereby reducing the number of synthetic steps and waste generation. researchgate.net

For instance, a four-component coupling reaction of aldehydes, amines, dialkyl acetylenedicarboxylates, and nitromethane (B149229) in the presence of a catalytic amount of molecular iodine under reflux conditions furnishes 1,2,3,4-tetrasubstituted pyrroles in high yields. organic-chemistry.org While this example leads to a fully aromatized pyrrole, the underlying principles of iodine catalysis are applicable to the synthesis of the dihydro- anologues. researchgate.net The catalytic activity of molecular iodine is believed to stem from its ability to act as a Lewis acid and to facilitate key bond-forming steps. acs.org

Chiral Catalyst Systems for Enantioselective Synthesis

The development of enantioselective methods for the synthesis of dihydro-1H-pyrrole derivatives is crucial for accessing chiral molecules with specific biological activities. A significant advancement in this area is the palladium-catalyzed Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. beilstein-journals.orgbohrium.combeilstein-archives.orgnih.gov

This strategy employs a chiral N,N-ligand, such as (S)-PyraBox, in conjunction with a palladium catalyst to react N-protected 2,5-dihydro-1H-pyrroles with aryldiazonium salts. beilstein-journals.orgbohrium.combeilstein-archives.orgnih.gov This desymmetrization reaction provides access to 4-aryl-substituted dihydro-1H-pyrrole derivatives with good enantioselectivity. beilstein-journals.orgbeilstein-archives.org The resulting products can be further transformed, for example, through Jones oxidation, to yield chiral 4-aryl-γ-lactams. beilstein-journals.orgbohrium.combeilstein-archives.orgnih.gov This method is robust, tolerating various protecting groups on the nitrogen atom of the pyrroline substrate and offering good yields and enantiomeric ratios. beilstein-journals.orgbeilstein-archives.org

| Substrate | Reagents | Catalyst System | Product Type | Enantiomeric Ratio (er) |

| N-protected 2,5-dihydro-1H-pyrrole | Aryldiazonium salt | Palladium, (S)-PyraBox | 4-Aryl-2,5-dihydro-1H-pyrrole | up to 93:7 beilstein-archives.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained prominence as a tool for accelerating reaction rates and improving yields. researchgate.net This technology has been successfully applied to the synthesis of 2,5-dihydro-1H-pyrroles. researchgate.netbenthamscience.comacs.orgacs.org

One such method involves the microwave-assisted N-allylation followed by a ring-closing metathesis (RCM) reaction. acs.orgacs.org This approach allows for the rapid and efficient synthesis of various N-substituted 2,5-dihydro-1H-pyrroles. acs.org Another versatile methodology utilizes the reaction of amines with cis-1,4-dichloro-2-butene (B23561) in a mild basic aqueous medium under microwave irradiation to produce N-substituted-2,5-dihydro-1H-pyrroles in good to high yields. researchgate.net

Furthermore, a three-component reaction of sodium diethyl oxalacetate, aromatic aldehydes, and primary amines in ethanol under microwave irradiation provides a convenient one-step procedure for the synthesis of polyfunctionalized 3-hydroxy-2-oxopyrroles, which are related to the dihydro-1H-pyrrole core structure. benthamscience.com

| Reactants | Method | Key Features |

| (Het)aryl aminoamides | N-allylation/homoallylation-RCM | Microwave-assisted, Diversity-oriented acs.orgacs.org |

| Amines, cis-1,4-dichloro-2-butene | Aqueous basic media | Microwave-assisted, Good to high yields researchgate.net |

| Sodium diethyl oxalacetate, Aromatic aldehydes, Primary amines | Three-component reaction in ethanol | Microwave-assisted, One-step synthesis benthamscience.com |

Green Chemistry Principles in Dihydro-1H-pyrrole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for 2,5-dihydro-1H-pyrroles. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The catalyst-free and solvent-free synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates is a prime example of a green synthetic method. researchgate.net By eliminating the need for both a catalyst and a solvent, this approach significantly reduces the environmental impact of the synthesis. researchgate.net

Another green strategy is the use of continuous flow chemistry for the ring-closing metathesis (RCM) step in the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates. rsc.org Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions at higher temperatures and pressures. rsc.org The use of a green solvent, such as dimethyl carbonate, further enhances the environmental credentials of this method. rsc.org The short residence times and high efficiency of continuous flow RCM make it a scalable and environmentally friendly route to these important heterocyclic building blocks. rsc.org

Solvent-Free Reaction Environments

Solvent-free synthesis represents a cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, purification, and disposal. semanticscholar.org These reactions often proceed by heating the neat reactants, sometimes with a catalyst, where the reactants themselves can act as the reaction medium. researchgate.net

A notable solvent- and catalyst-free approach involves the two-component condensation of ethyl pyruvate with aniline derivatives to produce 2,5-dihydro-1H-pyrrole-2-carboxylates. researchgate.net Optimizing the reaction conditions to 80°C under solvent-free conditions provides good yields of the target compounds in short reaction times. researchgate.net This method highlights the advantages of practical simplicity and high atom economy. researchgate.net

Another powerful solvent-free method is the Paal-Knorr pyrrole synthesis, which can be adapted for N-substituted pyrroles. For instance, reacting 2,5-dimethoxytetrahydrofuran (B146720) with various primary amines using a catalytic amount of calcium nitrate (B79036) tetrahydrate [Ca(NO3)2·4H2O] under solvent-free conditions yields N-substituted pyrroles. researchgate.net Similarly, a stable manganese complex has been used to catalyze the conversion of primary diols and amines into 2,5-unsubstituted pyrroles, with water and hydrogen gas as the only byproducts, showcasing high selectivity and atom economy. nih.gov

Multicomponent reactions under solvent-free conditions are particularly efficient. A three-component reaction of amines, alkyne esters, and chalcones, promoted by I2/PhI(OAc)2, can be performed under solvent-free ball-milling conditions to yield polysubstituted trans-2,3-dihydropyrroles. organic-chemistry.orgacs.org This mechanochemical approach avoids the need for bulk solvents while providing moderate to good yields. acs.org

Table 1: Examples of Solvent-Free Synthesis of Dihydropyrrole Analogs

| Reactants | Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Ethyl pyruvate, Aniline derivatives | 80°C, Catalyst-free, Solvent-free | 2,5-dihydro-1H-pyrrole-2-carboxylates | Simplicity, High atom economy, Short reaction time | researchgate.net |

| Primary diols, Primary amines | Manganese complex (1 mol%), Solvent-free | 2,5-unsubstituted pyrroles | High selectivity, Avoids byproducts like pyrrolidines | nih.gov |

| Amines, Alkyne esters, Chalcones | I2/PhI(OAc)2, Ball-milling, Solvent-free | trans-2,3-dihydropyrroles | Mild conditions, Short reaction time, Broad scope | organic-chemistry.orgacs.org |

| 2,5-dimethoxytetrahydrofuran, Primary amines | Ca(NO3)2·4H2O, Solvent-free | N-substituted pyrroles | Mild and selective conditions | researchgate.net |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved scalability and reproducibility. beilstein-journals.org These systems are particularly well-suited for reactions that are highly exothermic or require precise control over reaction parameters.

A key application of this technology in pyrroline synthesis is the ruthenium-catalyzed ring-closing metathesis (RCM) for producing 2,5-dihydro-1H-pyrrole-3-carboxylates. researchgate.netrsc.org In one study, using a continuous flow setup, a diene precursor was converted to the corresponding dihydropyrrole with a brief residence time of just one minute at 120°C. researchgate.netrsc.org Dimethyl carbonate, a green solvent, proved to be excellent for this transformation in a flow system. researchgate.netrsc.org This method was efficiently scaled up, allowing for the conversion of 10 grams of a diene substrate in only 37 minutes, achieving a high yield of 91%. researchgate.netrsc.org

The Hantzsch pyrrole synthesis has also been adapted to a continuous flow process. researchgate.net By pumping streams of β-ketoesters, amines, and α-bromoketones through a microreactor, highly substituted pyrrole-3-carboxylic acids can be synthesized efficiently. A notable innovation in this process is the utilization of the HBr byproduct, generated in situ, to hydrolyze tert-butyl esters, thus enabling a one-step synthesis of the carboxylic acid products. researchgate.net This flow protocol demonstrated its scalability by producing 850 mg of a specific pyrrole-3-carboxylic acid in 2.5 hours. researchgate.net

Table 2: Continuous Flow Synthesis of Dihydropyrrole Analogs

| Reaction Type | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Ruthenium catalyst (M2) | 120°C, 1 min residence time, Dimethyl carbonate solvent | 2,5-dihydro-1H-pyrrole-3-carboxylates | 91% (on 10g scale) | researchgate.netrsc.org |

| Hantzsch Synthesis | tert-Butyl acetoacetates, Amines, α-Bromoketones | Microreactor, in situ HBr-mediated hydrolysis | Pyrrole-3-carboxylic acids | >40% | researchgate.net |

Ball Milling for Mechanochemical Synthesis

Mechanochemistry, often performed using a ball mill, is an environmentally friendly synthetic technique that uses mechanical energy to initiate chemical reactions in the absence of or with minimal solvent (liquid-assisted grinding). nih.govclockss.org This method can lead to shorter reaction times, higher yields, and sometimes different product outcomes compared to conventional solution-based reactions. clockss.org

A highly efficient, one-pot multicomponent mechanosynthesis of polysubstituted trans-2,3-dihydropyrroles has been developed. acs.org This reaction combines amines, alkyne esters, and chalcones under solvent-free ball-milling conditions, promoted by an I2/PhI(OAc)2 system. acs.org The process is notable for its short reaction times and broad substrate scope. acs.org Furthermore, the protocol can be adapted to produce the fully aromatic pyrroles in a one-pot fashion by adding an oxidant like DDQ. organic-chemistry.org

In a related approach, the iodine-promoted cyclization between chalcones and enaminones has been successfully carried out under liquid-assisted grinding conditions to afford trans-2,3-dihydropyrroles. clockss.org This mechanochemical method provided significantly higher yields in much shorter reaction times compared to the traditional solvent-based thermal reaction. clockss.org

The synthesis of other N-heterocycles also benefits from ball milling. scispace.commdpi.com For instance, manganese(III) acetate (B1210297) has been used to mediate the synthesis of polysubstituted pyrroles under solvent-free ball milling conditions. sci-hub.se Another example is a copper-catalyzed tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters in a ball mill to produce pyrrole-2-carboxylic acids. organic-chemistry.org These examples underscore the versatility and power of mechanochemistry in constructing pyrrole and dihydropyrrole scaffolds. nih.gov

Table 3: Mechanochemical Synthesis of Dihydropyrrole Analogs via Ball Milling

| Reactants | Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Amines, Alkyne esters, Chalcones | I2/PhI(OAc)2, Solvent-free ball-milling | trans-2,3-dihydropyrroles | Short reaction time, Mild conditions, Good yields | acs.org |

| Chalcones, Enaminones | I2, Liquid-assisted grinding | trans-2,3-dihydropyrroles | Higher yield and shorter time than solvent-based methods | clockss.org |

| 4-Arylidene isoxazol-5-ones, Enamino esters | Copper salt, Ball mill | Pyrrole-2-carboxylic acids | Cost-effective, Excellent functional group tolerance | organic-chemistry.org |

| trans-1,2 dibenzoylethene, Enamine esters/ketones | Solvent-free ball-milling | Pyrroles | Quantitative yields, Cascade reaction | scispace.commdpi.com |

Chemical Reactivity and Transformation Chemistry of 2,5 Dihydro 1h Pyrrole Derivatives

Reactions Involving the Endocyclic Double Bond

The carbon-carbon double bond in 2-ethyl-2,5-dihydro-1H-pyrrole is susceptible to various electrophilic addition reactions. Its reactivity is comparable to that of other acyclic and cyclic olefins, though it can be modulated by the nature of the substituent on the nitrogen atom. For instance, N-acyl or N-alkoxycarbonyl groups can withdraw electron density, slightly deactivating the double bond towards electrophiles.

Common reactions at this site include:

Epoxidation: Treatment with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding 2-ethyl-4,5-epoxypyrrolidine. The stereochemical outcome of this reaction would be influenced by the steric bulk of the 2-ethyl group.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions can introduce two hydroxyl groups across the double bond, leading to the formation of 2-ethylpyrrolidine-3,4-diols.

Cycloaddition Reactions: The double bond can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, to generate fused heterocyclic systems. rsc.org This reactivity is a powerful tool for building molecular complexity.

Hydrofunctionalization: Transition metal-catalyzed reactions, such as cobalt-catalyzed hydromethylation, can introduce functional groups across the double bond. For example, the reaction of N-Boc-3-pyrrolines with iodomethane (B122720) in the presence of a cobalt catalyst and a silane (B1218182) reducing agent yields 3-methylpyrrolidines with high regio- and enantioselectivity. nih.govacs.org While not specific to a 2-ethyl derivative, this methodology illustrates the potential for functionalizing the double bond.

Functional Group Transformations and Derivatization

The reduction of the endocyclic double bond in 2-ethyl-2,5-dihydro-1H-pyrrole provides a direct route to the corresponding saturated pyrrolidine (B122466), 2-ethylpyrrolidine (B92002). This transformation is typically achieved through catalytic hydrogenation. acs.orgnih.gov

The reaction is generally performed using:

Heterogeneous Catalysts: Common catalysts include platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on alumina (B75360) (Rh/Al₂O₃). researchgate.net

Homogeneous Catalysts: Catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can also be employed, sometimes offering greater selectivity.

The hydrogenation process is often highly stereoselective. The hydrogen atoms are typically delivered to the less sterically hindered face of the molecule. In the case of a chiral 2-substituted dihydropyrrole, the existing stereocenter can direct the approach of hydrogen, leading to the formation of one diastereomer of the 2-ethylpyrrolidine product in preference to the other. acs.org For example, the hydrogenation of optically active 2-alkyl-substituted 2,5-dihydropyrroles has been shown to proceed smoothly to give the corresponding 2,3-disubstituted pyrrolidines in good yields. acs.org

| Catalyst | Substrate | Product | Yield | Reference |

| PtO₂ | 2-Alkyl-2,5-dihydropyrrole | 2-Alkylpyrrolidine | High | acs.org |

| 5% Rh/Al₂O₃ | 2,5-Dimethylpyrrole | cis-2,5-Dimethylpyrrolidine | 70% | researchgate.net |

| NaBH(OAc)₃ | 4-Carbethoxy-5-phenyl-3-pyrroline | 4-Carbethoxy-5-phenylpyrrolidine | Moderate | analis.com.my |

The secondary amine nitrogen in 2-ethyl-2,5-dihydro-1H-pyrrole is a nucleophilic center and readily undergoes substitution reactions. researchgate.net These reactions are fundamental for introducing a wide variety of functional groups, which can alter the compound's physical and chemical properties or serve as handles for further transformations.

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base leads to the corresponding N-alkyl derivatives.

N-Acylation: Treatment with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine, affords N-acyl-2-ethyl-2,5-dihydro-1H-pyrroles. acs.org

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), yields N-sulfonylated products. The resulting sulfonamide is a robust protecting group and can influence the reactivity of the rest of the molecule.

N-Arylation: Coupling with aryl halides can be achieved using transition metal catalysts, such as palladium or copper, in reactions like the Buchwald-Hartwig amination.

These N-substituted derivatives are often key intermediates in the synthesis of more complex molecules. The choice of the N-substituent is crucial, as it can serve as a protecting group, a directing group in subsequent reactions, or an integral part of the final target structure. nih.gov

A sequence involving acylation followed by dehydrohalogenation can be a pathway to or from pyrroline (B1223166) systems. For instance, N-acylation of a pyrrolidine containing a suitable leaving group at the 3- or 4-position can be followed by a base-induced elimination to form the 2,5-dihydro-1H-pyrrole ring. beilstein-journals.org Conversely, reactions can be designed where the dihydropyrrole is the starting material. The Vilsmeier-Haack reaction, for example, involves the formylation of an electron-rich system. While more common for pyrroles, under certain conditions, N-substituted 3-pyrrolines could potentially undergo formylation at the double bond.

Dehydrohalogenation is a key step in some syntheses of 2,5-dihydropyrroles starting from halogenated pyrrolidines. acs.org For example, the treatment of a 3-halopyrrolidine derivative with a strong base can induce elimination of the hydrogen halide to form the double bond of the 3-pyrroline (B95000) ring.

Elimination reactions of substituted 2,5-dihydropyrroles can lead to the formation of aromatic pyrroles. nih.gov This aromatization process often requires an oxidizing agent to facilitate the removal of two hydrogen atoms. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂) are commonly used for this purpose. nih.gov

In some cases, elimination can occur under thermal or photochemical conditions. For example, 3,4-diaryl-2,5-dihydropyrroles have been shown to convert to 3,4-diarylpyrroles upon UV light irradiation in polar solvents. nih.gov Another pathway involves the elimination of a sulfinate group from N-tosyl-2,5-dihydropyrroles upon treatment with a base to yield the corresponding pyrrole (B145914). researchgate.net

| Starting Material | Reagent/Condition | Product | Yield | Reference |

| N-Boc-3,4-dehydroproline | DBU | N-Boc-2,5-dihydropyrrole-2-carboxylate | 76% | |

| 2,5-Dihydropyrrole derivative | Chloramine-T | Pyrrole derivative | High | nih.gov |

| Substituted 2,5-dihydropyrrole | Base | 3-Methoxypyrrole | Good | researchgate.net |

Acylation and Dehydrohalogenation Reactions

Rearrangements and Ring Expansion Processes

The 2,5-dihydro-1H-pyrrole ring system can participate in various rearrangement and ring expansion reactions, often promoted by thermal, photochemical, or catalytic activation. These transformations can lead to the formation of different heterocyclic or carbocyclic structures.

Sigmatropic Rearrangements: Vinyl-substituted aziridines can undergo thermal or Lewis acid-catalyzed rsc.org-sigmatropic rearrangements to furnish 3-pyrrolines. nih.gov This process involves the ring expansion of the three-membered aziridine (B145994) ring to the five-membered dihydropyrrole ring. Copper(II) catalysts have been found to be particularly effective for this transformation. nih.gov

Cloke-Wilson Rearrangement: This rearrangement involves the ring expansion of cyclopropyl (B3062369) imines to 2-pyrrolines (2,3-dihydro-1H-pyrroles) upon heating. rsc.org While this leads to an isomer of the 2,5-dihydro-1H-pyrrole, it is a relevant ring expansion process in pyrroline chemistry.

Ring Expansion to Pyridines: Under specific conditions, such as treatment with sodium methoxide (B1231860) and methylene (B1212753) iodide, the pyrrole ring can undergo expansion to form a six-membered pyridine (B92270) ring. scribd.com While this has been documented for pyrrole itself, similar reactivity for dihydropyrrole derivatives under specific conditions cannot be entirely ruled out.

| Starting Material | Catalyst/Condition | Product | Reaction Type | Reference |

| Vinyl Aziridine | Cu(hfacac)₂ | 3-Pyrroline | rsc.org-Sigmatropic Rearrangement | nih.gov |

| Cyclopropyl Imine | Heat/NH₄Cl | Dihydropyrrole | Cloke-Wilson Rearrangement | rsc.org |

| Pyrrole | NaOMe, CH₂I₂ | Pyridine | Ring Expansion | scribd.com |

Investigations of Pyrrolidinetrione Derivatives and Related Systems

Pyrrolidinetriones, specifically pyrrole-2,3,5-triones, are a class of compounds that have been investigated for their synthetic utility and biological activity. Research has explored the synthesis of these systems from 2,5-dihydro-1H-pyrrole precursors, particularly those already containing dione (B5365651) functionalities.

Pyrrole-2,3-diones, which can be considered derivatives of 2,5-dihydro-1H-pyrroles, serve as key synthons for a variety of heterocyclic compounds. acgpubs.org These diones are prepared through methods like the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with urea (B33335) derivatives. acgpubs.org The resulting 1-(N,N-alkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones are themselves valuable intermediates. acgpubs.org

Further studies have focused on the synthesis and reactions of 2-arylhydrazono-N-phenyl-succinimides, which are derivatives of pyrrolidine-2,3,5-trione. researchgate.net These compounds can be prepared by heating 2-ethoxycarbonyl-3-hydroxy-N-phenyl-maleimide with arylhydrazines. researchgate.net The reactivity of these systems allows for further functionalization, such as Knoevenagel condensation with aldehydes. researchgate.net The pharmacological action of trialkylpyrrolidinetriones has also been a subject of investigation. researchgate.net Derivatives of 1H-pyrrole-2,5-dione have been noted for a range of biological activities, including fungistatic, herbicidal, and antitumor properties. researchgate.netmdpi.com

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions involving 2,5-dihydro-1H-pyrrole derivatives are fundamental strategies for constructing more complex, often fused, heterocyclic systems. These reactions leverage the inherent reactivity of the dihydropyrrole ring to build new rings.

One prominent example involves the reaction of 1H-pyrrole-2,3-diones with various nucleophiles. For instance, the cyclocondensation of 4-aroyl-5-aryl-1H-pyrrole-2,3-diones with 1,2-aromatic diamines leads to the formation of quinoxalinone derivatives. acgpubs.org Similarly, reactions with 5-aminofuran can produce furo[2,3-b]pyridines through a formal [3+3] cyclocondensation. researchgate.net

Annulation reactions represent another key transformation. Phosphine-catalyzed [5+1] annulation of δ-sulfonamido-substituted enones with N-sulfonylimines has been developed to synthesize 1,2,3,6-tetrahydropyridines. rsc.org In a related transformation, a homologue of the enone can act as a C4 synthon to undergo a [4+1] annulation, yielding a 2,5-dihydro-1H-pyrrole derivative. rsc.org A facile approach to creating spiro[dihydrofuran-2,3'-oxindoles] has been developed through a formal [4+1] annulation reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles. beilstein-journals.org The nucleophilicity of the pyrrole ring itself can be exploited to assemble bicyclic skeletons, such as those found in indolizidine alkaloids, by annulating a second ring from a gamma-lactone. researchgate.net

The table below summarizes representative cyclocondensation and annulation reactions.

| Reactants | Reagents/Catalyst | Product Type | Ref |

| 4-Aroyl-5-aryl-1H-pyrrole-2,3-diones, 1,2-Phenylenediamines | Reflux | 2(1H)-Quinoxalinones | acgpubs.org |

| 4,5-Dibenzoyl-1H-pyrrole-2,3-diones, 5-Aminofuran | - | Furo[2,3-b]pyridines | researchgate.net |

| δ-Sulfonamido-substituted enone homologue, N-sulfonylimine | Phosphine catalyst | 2,5-Dihydro-1H-pyrrole derivative | rsc.org |

| Fused 1H-pyrrole-2,3-diones, Diazooxindoles | Catalyst-free | Spiro[dihydrofuran-2,3'-oxindoles] | beilstein-journals.org |

Michael-Type Addition Reactions

The carbon-carbon double bond in 2,5-dihydro-1H-pyrrole derivatives makes them suitable substrates for Michael-type addition reactions, although it is more common for the pyrrole nucleus to act as the Michael donor in reactions with α,β-unsaturated compounds.

The Michael addition of pyrrole to α,β-unsaturated ketones can be effectively promoted using a pulverization-activation method with wet cyanuric chloride as a catalyst under solvent-free conditions. researchgate.net Iron(III) salts have also been shown to catalyze a sequential Nazarov cyclization/Michael addition of pyrrole derivatives. In this process, the initial cyclization product reacts with a vinyl ketone to afford the corresponding Michael product.

Stereoselective intramolecular Michael additions of pyrrole have been applied to the synthesis of natural products. anu.edu.au For example, the synthesis of (±)-rhazinilam involves a key Schiff base condensation followed by cyclization steps. anu.edu.au Aza-Michael additions of chiral amines to 4-oxobut-2-enoic acids have been explored, leading to the synthesis of chiral 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives after a sequence involving ring-closing metathesis and enzymatic resolution. researchgate.net

The table below presents examples of Michael-type addition reactions involving pyrrole derivatives.

| Michael Donor | Michael Acceptor | Catalyst/Promoter | Product Type | Ref |

| Pyrrole | α,β-Unsaturated Ketones | Wet Cyanuric Chloride | 3-Substituted Pyrroles | researchgate.net |

| Pyrrole Derivative (post-Nazarov cyclization) | Vinyl Ketone | Iron(III) Salt | Michael Adduct | |

| Chiral Amines | 4-Oxobut-2-enoic Acids | - | Chiral Piperidin-2-ones (precursors to dihydropyrroles) | researchgate.net |

Transamination Processes

Transamination is a chemical reaction that involves the transfer of an amino group, typically from an amine to a carbonyl compound. In the context of 2,5-dihydro-1H-pyrrole chemistry, transamination processes are particularly relevant to the synthesis of N-substituted and amino-substituted pyrrole derivatives.

A notable application is the synthesis of 1-alkyl-3-arylaminopyrrole-2,5-diones. researchgate.net These compounds can be prepared through the reaction of diethyl 2-arylaminofumarates with primary aliphatic amines. researchgate.net This reaction proceeds via a transamination mechanism where the primary aliphatic amine displaces the arylamino group, which then cyclizes to form the pyrrole-2,5-dione ring. It is significant that under these conditions, an exchange of the newly introduced arylamino group for another alkylamine does not occur. researchgate.net

Biochemical transamination, catalyzed by aminotransferases, is a fundamental process in amino acid metabolism. wikipedia.org While distinct from the synthetic reactions described above, the principles of transferring an amino group are shared. Synthetic, non-enzymatic transamination can also be described as a nucleophilic substitution of one amine on another. wikipedia.org For instance, the reaction of enaminones has been explored to create a diversity of amino-substituted products through transamination. acs.org

Spectroscopic Characterization and Structural Elucidation of 2,5 Dihydro 1h Pyrrole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,5-dihydro-1H-pyrrole derivatives, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectroscopy provides data on the chemical environment of protons in a molecule. In the context of 2,5-dihydro-1H-pyrrole derivatives, the spectrum reveals characteristic signals for the protons on the pyrroline (B1223166) ring and any attached substituents.

For a substituted derivative such as (R)-tert-Butyl 1-(diphenylphosphoryl)-2-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate, specific proton signals can be assigned. nus.edu.sg The spectrum for this compound shows complex multiplets for the aromatic protons of the diphenylphosphoryl group between δ 7.41 and 7.91 ppm. nus.edu.sg The olefinic proton on the dihydro-pyrrole ring appears as a singlet at δ 6.68 ppm. nus.edu.sg

In other steroidal dihydropyrroles, the NH proton typically appears as a singlet in the range of δ 7.5-7.7, which is exchangeable with D₂O. bibliomed.org The protons on the saturated carbons of the ring (positions 2 and 5) and the olefinic protons (positions 3 and 4) show characteristic chemical shifts and coupling patterns that are diagnostic of the 3-pyrroline (B95000) structure. beilstein-journals.org For instance, in a synthesized phaeosphaeride analogue containing a dihydro-pyrrole ring, distinct signals were observed for the methine and methylene (B1212753) protons of the heterocyclic core. nih.gov

Table 1: Selected ¹H NMR Data for a 2-Ethyl-2,5-dihydro-1H-pyrrole Derivative (R)-tert-Butyl 1-(diphenylphosphoryl)-2-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.41 - 7.91 | m |

| Olefinic Proton | 6.68 | s |

| CH | 4.79 - 4.78 | m |

Data sourced from a Ph.D. thesis on threonine derived chiral auxiliaries. nus.edu.sg

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for 2,5-dihydro-1H-pyrrole derivatives will display signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons at positions 2 and 5.

For example, the ¹³C NMR spectrum of steroidal dihydropyrroles confirms the presence of the pyrrole (B145914) ring with signals for the C=C bond appearing in the range of δ 120-147 ppm and the C-N bond at approximately δ 46.5-46.8 ppm. bibliomed.org In complex analogues, such as those derived from phaeosphaerides, the chemical shifts of the carbonyl carbons and other functional groups provide further structural confirmation. nih.gov The analysis of marmaricine B, a brominated pyrrole alkaloid, identified carbon signals for the 4-bromo-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide moiety, with the key olefinic carbons (C-3 and C-4) and carbonyl carbons (C-2 and C-5) being assigned based on comprehensive spectral data. mdpi.com

Table 2: Selected ¹³C NMR Data for Dihydropyrrole-Containing Compounds

| Compound Type | Carbon Assignment | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| Steroidal Dihydropyrroles | Olefinic Carbons (C=C) | 120 - 147 |

| Steroidal Dihydropyrroles | Saturated Ring Carbons (C-N) | 46.5 - 46.8 |

| Marmaricine B | C-2 (Carbonyl) | 167.5 |

| Marmaricine B | C-3 (Olefinic) | 120.3 |

| Marmaricine B | C-4 (Olefinic) | 147.0 |

| Marmaricine B | C-5 (Carbonyl) | 87.8 |

Data compiled from studies on steroidal dihydropyrroles and marine natural products. bibliomed.orgmdpi.com

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms.

HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. This was used in the analysis of brominated pyrrole alkaloids to assign carbons as methine, methylene, or methyl groups. mdpi.compreprints.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly FTIR, are used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FTIR spectrum of a 2,5-dihydro-1H-pyrrole derivative provides clear evidence for its key functional groups. For newly synthesized steroidal dihydropyrroles, characteristic absorption bands confirmed the formation of the target ring structure. bibliomed.org These include:

N-H stretching: A band in the region of 3260-3275 cm⁻¹ indicates the presence of the secondary amine. bibliomed.org

C=C stretching: An absorption between 1620-1628 cm⁻¹ is characteristic of the endocyclic double bond. bibliomed.org

C-N stretching: A band in the 1105-1120 cm⁻¹ region corresponds to the carbon-nitrogen single bond in the ring. bibliomed.org

The presence and position of these bands are highly diagnostic for the 2,5-dihydropyrrole core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRESIMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For example, the molecular formula of marmaricine B (C₁₀H₁₃BrN₂O₅) was determined from its (+)-HRESIMS ion peak. mdpi.com The presence of a bromine atom was confirmed by the characteristic 1:1 ratio of the M+ and M+2 ion peaks. mdpi.com For steroidal dihydropyrroles, Electron Spray Ionization Mass Spectrometry (ESI-MS) is used to observe the molecular ion peak [M+.], confirming the molecular weight of the synthesized compounds. bibliomed.org For 2-Ethyl-2,5-dihydro-1H-pyrrole itself, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight of 97.16 g/mol . molbase.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 2,5-dihydro-1H-pyrrole compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, a critical step in confirming its identity. acs.orgclockss.org

In the analysis of newly synthesized dihydropyrrole derivatives, HRMS is used to confirm that the desired product has been formed by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed molecular formula. For instance, in the characterization of a 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, the calculated m/z for the protonated molecule [M+H]⁺ was 217.0972, with the experimental analysis finding a value of 217.0968, confirming the C₁₂H₁₃N₂O₂⁺ formula. mdpi.com Similarly, the sodium adduct [M+Na]⁺ of the same compound was calculated at m/z 239.0791 and found at 239.0782. mdpi.com

The technique is broadly applicable across a range of substituted dihydropyrroles. Research on other derivatives showcases the power of HRMS in verifying complex structures. mdpi.commdpi.com For example, the analysis of various brominated dihydropyrrolones and their subsequent alkyne-substituted products relies on HRMS to confirm the successful chemical transformations. nih.gov A study on an undecyl dihydropyrrole reported a peak at m/z 226.2126, which corresponded to the expected molecular formula of C₁₄H₂₇NO. sfu.ca

The data below, gathered from studies on various functionalized dihydropyrroles, illustrates the typical results obtained from HRMS analysis.

| Compound Derivative | Molecular Formula (Ion) | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | C₁₂H₁₃N₂O₂⁺ [M+H]⁺ | 217.0972 | 217.0968 | mdpi.com |

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | C₁₂H₁₂N₂NaO₂⁺ [M+Na]⁺ | 239.0791 | 239.0782 | mdpi.com |

| 5-(Dibromomethylene)-1-propyl-2,5-dihydro-1H-pyrrol-2-one | C₁₀H₁₃Br₂NO [M+Na]⁺ | 343.9256 | 343.9258 | nih.gov |

| Undecyl dihydropyrrole | C₁₄H₂₇NO [M+H]⁺ | Not specified | 226.2126 | sfu.ca |

| 1-Benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | C₂₂H₂₂N₂O₅Na⁺ [M+Na]⁺ | 417.1426 | 417.1478 | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. For 2,5-dihydro-1H-pyrrole derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. usi.chacs.org It also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.gov

Studies on various substituted 2,5-dihydro-1H-pyrroles have utilized single-crystal X-ray diffraction to resolve structural ambiguities. For example, the analysis of ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate revealed the existence of multiple polymorphic forms, each with distinct unit cell parameters but a common P2₁/n space group. This highlights the technique's ability to discern subtle differences in crystal packing.

In another example, the crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate was determined, confirming the planarity of the central pyrrole ring and detailing the dihedral angles between the ring and its substituents. nih.gov The fluorophenyl ring was rotated by 67.6 (2)° from the pyrrole ring, and supramolecular aggregation was observed due to π–π stacking and N—H⋯O interactions. nih.gov The structural refinement is typically carried out using software programs like SHELXL. bohrium.com

The table below summarizes crystallographic data for representative 2,5-dihydro-1H-pyrrole derivatives.

| Compound Derivative | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate (Polymorph A) | Monoclinic | P2₁/n | a = 10.172 Å, b = 9.243 Å, c = 17.646 Å, β = 101.51° | |

| Ethyl 4-hydroxy-5-oxo-1-(2-thienylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate (Polymorph B) | Monoclinic | P2₁/n | a = 11.153 Å, b = 17.411 Å, c = 14.062 Å, β = 108.15° | |

| Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Not specified | Not specified | Dihedral angle (pyrrole/phenyl) = 67.6 (2)° | nih.gov |

| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzenecarboximidamide | Not specified | Not specified | Pyrrole ring torsion angles from -5.2(1)° to 6.0(1)° | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur) in a compound. velp.com This quantitative method serves as a crucial check for the purity and elemental composition of a synthesized sample. rsc.org For novel 2,5-dihydro-1H-pyrrole derivatives, the experimentally determined percentages of C, H, and N are compared against the values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure. ijpras.comrasayanjournal.co.in

This technique is routinely employed in synthetic chemistry to validate the products of a reaction. For instance, in the synthesis of a series of 1-(5-((1,3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamido)-5-oxo-2-substituted phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acids, elemental analysis was used alongside spectroscopic methods to confirm the final structures. rasayanjournal.co.in Similarly, the characterization of N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylpyridine-4-carboximidamide involved comparing the calculated and experimentally found percentages for C, H, and N, which showed excellent correlation. mdpi.com

The following table presents representative elemental analysis data for several complex dihydropyrrole derivatives, demonstrating the expected concordance between theoretical and experimental values.

| Compound Derivative | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylpyridine-4-carboximidamide | C₁₈H₁₆N₄O₂ | C | 67.49 | 67.78 | mdpi.com |

| H | 5.03 | 4.95 | |||

| N | 17.49 | 17.44 | |||

| 1-[(5-Benzoyl-benzimidazol-1-yl)-acetyl amino]-2-oxo-5-phenyl-3,5-dihydro-1H-pyrrole-4-carboxylic acid | C₂₇H₂₀N₄O₅ | C | 67.50 | 67.4 | ajabs.org |

| H | 4.16 | 4.1 | |||

| N | 11.66 | 11.5 |

Computational and Theoretical Studies on 2,5 Dihydro 1h Pyrrole Architectures

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the behavior of 2,5-dihydro-1H-pyrrole derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2,5-dihydro-1H-pyrrole derivatives to calculate optimized geometries, spectroscopic properties, and reaction energies. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed methods for this class of compounds. mdpi.com

For instance, studies on substituted pyrrolidinone derivatives often utilize the B3LYP functional combined with basis sets like 6-31++G(d,p) to calculate geometrical structures and chemical shifts. smolecule.comresearchgate.net These calculations provide optimized molecular structures that are often in close agreement with experimental data obtained from X-ray crystallography. researchgate.net DFT calculations using the B3LYP functional with the 6-311G** basis set have also been used to correlate HOMO-LUMO gaps with experimental redox potentials in pyrrole (B145914) derivatives. Such computational analyses are crucial for validating experimental data and providing a deeper understanding of the molecule's structural and electronic properties.

Table 1: Application of DFT Methods in the Study of 2,5-Dihydro-1H-pyrrole Derivatives

| Compound Type | DFT Method/Basis Set | Investigated Properties | Reference |

|---|---|---|---|

| Substituted Pyrrolidinone | B3LYP/6-31++G(d,p) | Geometrical structure, HOMO-LUMO analysis, NMR chemical shifts | researchgate.net |

| 1-(4-methylphenyl)-2,5-dihydropyrrole | B3LYP/6-311G** | HOMO-LUMO gaps, redox potentials | |

| Trisubstituted-1H-pyrrol-3-ol | B3LYP/6-31G(d,p) | Optimized molecular structure, reaction mechanisms, HOMO-LUMO analysis | mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for evaluating the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For various 2,5-dihydro-1H-pyrrole derivatives, the HOMO and LUMO are often located on different parts of the molecule, such as the pyrrolidine-2,5-dione ring and associated substituents. tandfonline.com In one study of trisubstituted-1H-pyrrol-3-ol compounds, the HOMO was characterized by a conjugated π system extending toward the pyrrole ring, while the LUMO was located on the C=O ketone and C=O ester π* bonds. mdpi.com DFT calculations have been used to determine the HOMO-LUMO energy gaps for numerous pyrrole derivatives, providing insights into their electronic properties and potential applications. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Pyrrole Derivative

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.21 | researchgate.net |

| ELUMO | -1.97 | researchgate.net |

| Energy Gap (ΔE) | 4.24 | researchgate.net |

Note: Data is for an example pyrrole derivative; values for 2-Ethyl-2,5-dihydro-1H-pyrrole may vary.

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. scielo.org.mx These descriptors help to rationalize and predict the chemical behavior of compounds like 2,5-dihydro-1H-pyrrole derivatives. researchgate.net

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO and include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). researchgate.net

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (IP + EA) / 2). researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). researchgate.net A high electrophilicity index indicates a strong electrophile. researchgate.net

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net

Table 3: Global Reactivity Descriptors for an Example Pyrrole Derivative

| Descriptor | Formula | Calculated Value (eV) | Reference |

|---|---|---|---|

| Ionization Potential (IP) | I ≈ -EHOMO | 6.21 | researchgate.net |

| Electron Affinity (EA) | A ≈ -ELUMO | 1.97 | researchgate.net |

| Electronegativity (χ) | χ = (I+A)/2 | 4.09 | researchgate.net |

| Chemical Potential (μ) | μ = -χ | -4.09 | researchgate.net |

| Chemical Hardness (η) | η = (I-A)/2 | 2.12 | researchgate.net |

| Chemical Softness (S) | S = 1/η | 0.47 | researchgate.net |

| Electrophilicity Index (ω) | ω = μ²/2η | 3.94 | researchgate.net |

Note: Data is for an example pyrrole derivative; values for 2-Ethyl-2,5-dihydro-1H-pyrrole may vary.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. uni-muenchen.de Green represents areas of neutral potential.

For heterocyclic systems like 2,5-dihydro-1H-pyrrole, MEP analysis can identify the most likely sites for interactions with other charged species. For example, the oxygen atoms of carbonyl groups in pyrrole-2,5-diones typically appear as red, electron-rich regions, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. tandfonline.com The MEP provides a good guide to the molecule's reactivity, complementing the insights gained from FMO and reactivity descriptor analysis. uni-muenchen.de

Chemical Reactivity Descriptors

Molecular Modeling and Simulation

Beyond quantum calculations on single molecules, molecular modeling and simulation techniques are used to study the collective behavior of molecules, such as their interactions in the solid state.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular forces. For 2,5-dihydro-1H-pyrrole derivatives, single-crystal X-ray diffraction is a primary experimental technique for determining the three-dimensional structure in the solid state. researchgate.netmdpi.com

These studies reveal that hydrogen bonding is a dominant intermolecular interaction. In derivatives containing N-H or O-H groups, strong hydrogen bonds like N-H···O and O-H···O are frequently observed, leading to the formation of specific supramolecular structures such as dimers, chains, or complex layered arrangements. researchgate.netnih.govnih.govresearchgate.net For example, in the crystal structure of 3,4-diethyl-2,5-dihydro-1H-pyrrole-2,5-dione, molecules are organized into two different hydrogen-bonded tapes. nih.gov In other derivatives, π-π stacking interactions between aromatic rings also contribute to the stability of the crystal lattice. nih.gov

Table 4: Common Intermolecular Interactions in 2,5-Dihydro-1H-pyrrole Derivative Crystals

| Interaction Type | Description | Common Motif | Reference |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Dimers, chains, sheets | researchgate.netnih.govnih.govuni-regensburg.de |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Off-centric stacking | nih.gov |

| van der Waals Forces | Weak, non-specific attractive forces. | H···H contacts | scirp.orguni-regensburg.de |

Tautomerism and Isomerism Studies

Tautomerism is a critical consideration in heterocyclic chemistry, often influencing a molecule's biological activity and reactivity. For 2,5-dihydro-1H-pyrrole derivatives, the primary tautomeric relationship to consider is the equilibrium between different imine and enamine forms.

The 2,5-dihydro-1H-pyrrole ring itself is a partially saturated structure. The introduction of substituents can lead to different isomeric forms. In the case of 2-Ethyl-2,5-dihydro-1H-pyrrole, the ethyl group at the C2 position, which is adjacent to the nitrogen, creates a chiral center. The primary isomeric considerations are therefore enantiomers (R and S forms) and potential tautomers.

Computational studies on related pyrrole systems help to elucidate these relationships. For instance, investigations into pyrrole tautomerism show that 1H-pyrroles are aromatic and significantly more stable than their non-aromatic 2H- or 3H-pyrrole (pyrrolenine) tautomers. cdnsciencepub.com While 2-Ethyl-2,5-dihydro-1H-pyrrole is not aromatic, the underlying principles of stability related to electron delocalization are still relevant. The most stable tautomer of 2-Ethyl-2,5-dihydro-1H-pyrrole is the Δ³-pyrroline form. A potential, less stable tautomer would be the Δ²-pyrroline form, which would involve a shift of the double bond.

Quantum chemical calculations on similar heterocyclic systems, such as pyrazolones, have been used to determine the relative stabilities of keto-enol or imine-enamine tautomers in different environments (gas phase, solution). researchgate.netmdpi.com These studies often find that one tautomer is significantly more stable, and this preference can be rationalized by factors like conjugation and intramolecular hydrogen bonding. acs.org For 2-Ethyl-2,5-dihydro-1H-pyrrole, the enamine-like structure is stabilized by the nitrogen lone pair's interaction with the double bond.

Table 1: Predicted Relative Stabilities of 2,5-Dihydro-1H-pyrrole Tautomers (Illustrative) This table is illustrative and based on general principles of organic chemistry, as direct computational values for 2-Ethyl-2,5-dihydro-1H-pyrrole are not available in the cited literature.

| Tautomer Name | Structure | Predicted Relative Stability | Rationale |

|---|---|---|---|

| 2-Ethyl-2,5-dihydro-1H-pyrrole (Δ³-Pyrroline) | Most Stable | Enamine-like structure with stabilizing conjugation between the nitrogen lone pair and the C=C double bond. | |

| 2-Ethyl-3,4-dihydro-2H-pyrrole (Δ²-Pyrroline) | Less Stable | Imine structure; lacks the enamine conjugation present in the Δ³ tautomer. |

Conformational Analysis

The non-planar nature of the 2,5-dihydro-1H-pyrrole ring means it can adopt various conformations. The presence of a substituent, such as an ethyl group at the C2 position, introduces further complexity to the conformational landscape. The ring can exist in puckered conformations, often described as "envelope" or "twist" forms.

Computational studies, typically using Density Functional Theory (DFT), are essential for mapping the potential energy surface and identifying the most stable conformers. For substituted prolines, which share a five-membered ring structure, extensive computational work has shown that substituents significantly influence the ring's pucker and the relative energy of different conformers. nih.gov By analogy, the ethyl group in 2-Ethyl-2,5-dihydro-1H-pyrrole is expected to have preferred orientations to minimize steric strain.

Studies on related 2-substituted 2,5-dihydropyrroles have highlighted the importance of the substituent's nature and position in determining the molecule's final conformation. acs.org For 2-Ethyl-2,5-dihydro-1H-pyrrole, the primary conformational variables would be the degree and nature of the ring pucker and the rotation of the ethyl group's C-C bond. The lowest energy conformation would likely place the ethyl group in a pseudo-equatorial position to reduce steric clashes with the ring atoms. DFT calculations on 2-acylpyrroles have shown that even the orientation of a substituent group relative to the ring can lead to stable syn and anti-conformers with energy differences of several kcal/mol. longdom.org

Table 2: Key Torsion Angles in Predicted Low-Energy Conformers of Substituted Dihydropyrroles (Illustrative) This table presents typical torsion angles for substituted five-membered rings based on general conformational analysis principles. Specific values for 2-Ethyl-2,5-dihydro-1H-pyrrole would require dedicated DFT calculations.

| Conformation | Key Torsion Angle (Illustrative) | Description | Predicted Stability |

|---|---|---|---|

| Envelope (C5-endo) | C4-N1-C2-C3 ≈ 0° | C5 atom is out of the plane formed by the other four atoms. Ethyl group is pseudo-axial. | Higher Energy |

| Envelope (C5-exo) | C4-N1-C2-C3 ≈ 0° | C5 atom is out of the plane. Ethyl group is pseudo-equatorial. | Lower Energy |

| Twist | N1-C2-C3-C4 ≈ 20-40° | C2 and C3 atoms are displaced on opposite sides of the N1-C5-C4 plane. | Intermediate Energy |

Advanced Structural Analysis from Computational Data

Beyond geometry optimization, computational data can be processed to yield deeper insights into a molecule's electronic structure and intermolecular interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scivisionpub.commatec-conferences.org The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions involved in specific interactions, such as hydrogen bonds and van der Waals contacts. nih.gov

While a crystal structure for 2-Ethyl-2,5-dihydro-1H-pyrrole is not available, we can predict its interaction patterns based on analyses of related heterocyclic compounds. iucr.orgiucr.org The key features on the Hirshfeld surface of 2-Ethyl-2,5-dihydro-1H-pyrrole would be:

N-H···X Hydrogen Bonds: The N-H group is a strong hydrogen bond donor. In a crystal, it would likely interact with a hydrogen bond acceptor on a neighboring molecule. These interactions appear as distinct, bright red spots on the d_norm map.

C-H···π Interactions: The C=C double bond in the ring can act as a weak hydrogen bond acceptor.

H···H Contacts: Given the presence of the ethyl group and methylene (B1212753) groups in the ring, a significant portion of the molecular surface would be involved in non-specific hydrogen-hydrogen contacts.

The 2D fingerprint plot is derived from the Hirshfeld surface, plotting the distance from the surface to the nearest atom inside (d_i) against the distance to the nearest atom outside (d_e). This plot provides a quantitative summary of the intermolecular contacts. For a molecule like 2-Ethyl-2,5-dihydro-1H-pyrrole, the fingerprint plot is expected to be dominated by H···H contacts, appearing as a large, diffuse region in the center of the plot. iucr.org Sharp "spikes" would indicate specific, directional interactions like N-H···N or N-H···O hydrogen bonds, depending on the crystal packing. nih.govresearchgate.net